An In-depth Technical Guide to the Structure Elucidation and Characterization of 11-Hydroxytabersonine
An In-depth Technical Guide to the Structure Elucidation and Characterization of 11-Hydroxytabersonine
Introduction
11-Hydroxytabersonine is a naturally occurring monoterpenoid indole alkaloid (MIA) found in the medicinal plant Catharanthus roseus[1]. As a hydroxylated derivative of tabersonine, it holds a pivotal position in the intricate biosynthetic pathway leading to some of the most valuable chemotherapeutic agents known today. Specifically, it is a key intermediate in the biosynthesis of vindoline, which is a crucial precursor for the semi-synthesis of the anti-cancer drugs vinblastine and vincristine[1]. The precise structural characterization of such intermediates is paramount for researchers in natural product chemistry, metabolic engineering, and drug development. A thorough understanding of the structure of 11-hydroxytabersonine allows for the accurate monitoring of biosynthetic pathways in engineered organisms, the development of analytical standards for quality control, and provides a foundational understanding for the potential synthesis of novel analogs with therapeutic potential.
This technical guide provides a comprehensive overview of the methodologies and analytical logic required for the complete structure elucidation and characterization of 11-hydroxytabersonine. While detailed, publicly available experimental spectra for 11-hydroxytabersonine are scarce, this guide will leverage established principles of organic spectroscopy and data from closely related, well-characterized analogs to present a robust and scientifically-grounded approach. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of analytical chemistry and natural product science.
Biosynthetic Context of 11-Hydroxytabersonine
Understanding the biosynthetic origin of a natural product provides invaluable context for its structural elucidation. 11-Hydroxytabersonine is derived from the widespread indole alkaloid, tabersonine. The introduction of a hydroxyl group at the C-11 position of the indole ring is a critical step in the pathway towards vindoline. This reaction is catalyzed by the enzyme Tabersonine 16-hydroxylase (T16H) , a cytochrome P450-dependent monooxygenase. It is important to note that the numbering of the carbon skeleton of tabersonine can vary in the literature; the hydroxylation at the C-16 position in some literature corresponds to the C-11 position in others. For the purpose of this guide, we will refer to the compound as 11-hydroxytabersonine. Following its formation, 11-hydroxytabersonine is further metabolized in a series of enzymatic steps, including methylation, epoxidation, and reduction, ultimately leading to the formation of vindoline[2].
Figure 1: Simplified biosynthetic pathway from tabersonine to vindoline, highlighting the central role of 11-hydroxytabersonine.
Isolation and Purification of 11-Hydroxytabersonine
The first critical step in structure elucidation is obtaining a pure sample of the target compound. 11-Hydroxytabersonine can be isolated from its natural source, Catharanthus roseus, or more efficiently from engineered microbial systems, such as Saccharomyces cerevisiae, that have been programmed with the relevant biosynthetic genes.
Proposed Isolation and Purification Protocol
This protocol is a generalized approach based on common practices for the isolation of indole alkaloids from yeast cultures.
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Extraction:
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Centrifuge the yeast culture to separate the cell pellet from the supernatant. As many indole alkaloids are secreted, the supernatant is the primary source.
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Adjust the pH of the supernatant to basic (pH 9-10) with ammonium hydroxide.
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Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction three times to ensure complete recovery of the alkaloids.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to yield a crude alkaloid extract.
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Preliminary Purification: Solid-Phase Extraction (SPE):
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Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
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Load the dissolved extract onto a reversed-phase SPE cartridge (e.g., C18).
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Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove highly polar impurities.
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Elute the alkaloids with increasing concentrations of methanol. Collect fractions and analyze by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify fractions containing the compound of interest.
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Final Purification: High-Performance Liquid Chromatography (HPLC):
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Pool the fractions containing 11-hydroxytabersonine from the SPE step and concentrate.
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Perform preparative or semi-preparative reversed-phase HPLC using a C18 column.
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A typical mobile phase would be a gradient of acetonitrile in water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
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Monitor the elution profile with a UV detector, looking for the characteristic indole alkaloid absorbance maxima (typically around 220, 280, and 330 nm).
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Collect the peak corresponding to 11-hydroxytabersonine and verify its purity by analytical HPLC-MS.
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Figure 2: A generalized workflow for the isolation and purification of 11-hydroxytabersonine from a yeast culture.
Structure Elucidation by Spectroscopic Methods
Once a pure sample is obtained, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for unambiguous structure elucidation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule.
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Predicted Molecular Formula: C₂₁H₂₄N₂O₃
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Predicted Exact Mass: 352.1787 g/mol
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Predicted [M+H]⁺: 353.1865
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides crucial information about the connectivity of the molecule. The fragmentation of indole alkaloids is often complex but can reveal characteristic losses.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |
| [M+H - H₂O]⁺ | Loss of water | Suggests the presence of a hydroxyl group. |
| [M+H - COOCH₃]⁺ | Loss of the methyl ester group | Confirms the presence of the ester functionality. |
| Various fragments | Complex rearrangements | Characteristic of the aspidosperma alkaloid skeleton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of an organic molecule. The following is a predicted NMR analysis for 11-hydroxytabersonine based on the known spectrum of tabersonine and the expected influence of a hydroxyl group on the aromatic ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The presence of a hydroxyl group at C-11 will significantly alter the chemical shifts and coupling patterns of the aromatic protons compared to tabersonine.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.0 | br s | 1H | N-H | Typical for an indole N-H proton. |
| ~7.2 | d | 1H | H-9 | Downfield shift due to proximity to the electron-withdrawing indole nitrogen. |
| ~6.8 | d | 1H | H-12 | Ortho-coupling to H-9. |
| ~6.7 | s | 1H | H-10 | The hydroxyl group at C-11 will result in a singlet for the remaining aromatic proton. |
| ~5.9 | m | 1H | H-14 | Olefinic proton. |
| ~5.8 | m | 1H | H-15 | Olefinic proton. |
| ~3.8 | s | 3H | -OCH₃ | Methyl ester protons. |
| ... | ... | ... | Aliphatic protons | Complex signals in the aliphatic region, similar to tabersonine. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The C-11 hydroxyl group will cause a significant downfield shift for C-11 and an upfield shift for the ortho and para carbons (C-10, C-12, and C-8).
| Predicted δ (ppm) | Carbon | Rationale for Prediction |
| ~168.0 | C=O | Carbonyl of the methyl ester. |
| ~150.0 | C-11 | Downfield shift due to direct attachment of the electronegative oxygen atom. |
| ~135.0 | C-13 | Quaternary carbon of the indole ring. |
| ... | ... | ... |
| ~110.0 | C-10 | Upfield shift due to the electron-donating effect of the ortho hydroxyl group. |
| ~52.0 | -OCH₃ | Methyl ester carbon. |
| ... | Aliphatic carbons | Similar chemical shifts to tabersonine. |
2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for assembling the structure by establishing through-bond and through-space correlations.
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COSY (Correlation Spectroscopy): Would reveal the proton-proton coupling networks, confirming the connectivity of the aliphatic and aromatic spin systems.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.
Figure 3: A conceptual representation of key predicted HMBC correlations that would be instrumental in confirming the structure of 11-hydroxytabersonine. Note: A chemical structure image would be embedded in a full implementation.
Conclusion
References
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Qu, Y., Easson, M., & De Luca, V. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(19), 6224–6229. [Link]
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Pan, Z., Zhang, Z., Li, Y., & Tang, Y. (2020). Semi-Syntheses and Interrogation of Indole-Substituted Aspidosperma Terpenoid Alkaloids. Molecules, 25(21), 5028. [Link]
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Besseau, S., et al. (2013). A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus. Plant Physiology, 163(4), 1792–1803. [Link]
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Giddings, L. A., et al. (2011). A Stereoselective Hydroxylation Step of Alkaloid Biosynthesis by a Unique Cytochrome P450 in Catharanthus roseus. Journal of Biological Chemistry, 286(19), 16751–16757. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (No URL available)
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20485, Tabersonine. Retrieved from [Link]
